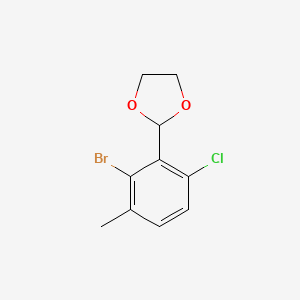

2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-chloro-3-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMHDPGQVUZMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design

Retrosynthetic Analysis for the Targeted Dioxolane Derivative

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is guided by known chemical reactions and disconnection strategies.

Disconnection Strategies for the Dioxolane Ring

The primary disconnection for a 1,3-dioxolane (B20135) ring, which is a cyclic acetal (B89532), involves breaking the two C-O bonds connected to the original carbonyl carbon. This disconnection leads to a carbonyl compound (an aldehyde or a ketone) and a 1,2-diol. For the target molecule, 2-(2-bromo-6-chloro-3-methylphenyl)-1,3-dioxolane, this strategy points to two key synthons: the aromatic aldehyde, 2-bromo-6-chloro-3-methylbenzaldehyde (B3213260), and the simple diol, ethylene (B1197577) glycol. This is a standard and highly reliable disconnection for acetals.

Retrosynthetic Disconnection of the Dioxolane Ring

| Target Molecule | Disconnection | Precursors |

| This compound | C-O bond cleavage of the acetal | 2-Bromo-6-chloro-3-methylbenzaldehyde and Ethylene glycol |

Strategies for Constructing the Substituted Phenyl Moiety

The main synthetic challenge lies in the regioselective construction of the 2-bromo-6-chloro-3-methylbenzaldehyde precursor. Several retrosynthetic strategies can be envisioned for this polysubstituted benzene (B151609) ring.

Strategy A: Functional Group Interconversion from an Aniline (B41778) Derivative

A common and effective strategy for introducing substituents on an aromatic ring with high regiocontrol is to start with a pre-substituted aniline. In this case, 2-chloro-3-methylaniline (B1589733) serves as a logical starting material. The retrosynthesis would proceed as follows:

Aldehyde Formation: The aldehyde functional group can be introduced via a Sandmeyer-type reaction or other methods that convert an amino group into a formyl group. This involves the diazotization of an aniline derivative followed by reaction with a formylating agent.

Bromination: The bromine atom can be introduced via electrophilic aromatic substitution on the 2-chloro-3-methylaniline. The directing effects of the amino and methyl groups (both ortho-, para-directing) and the chloro group (ortho-, para-directing but deactivating) need to be carefully considered to achieve the desired 6-bromo isomer.

Strategy B: Halogenation and Oxidation of a Substituted Toluene (B28343)

An alternative approach begins with a simpler substituted toluene, such as 3-chloro-2-methyltoluene or 2-chloro-3-methyltoluene. The synthetic sequence would involve:

Formylation/Oxidation: The aldehyde can be formed by the oxidation of the methyl group of a suitable toluene precursor, such as 2-bromo-6-chloro-3-methyltoluene.

Halogenation: The bromo and chloro substituents would be introduced through electrophilic aromatic substitution reactions. The order of these halogenations is crucial for achieving the correct substitution pattern, guided by the directing effects of the substituents present at each stage.

Strategy C: Ortho-lithiation

A more advanced strategy could involve the use of directed ortho-lithiation. Starting with a precursor like 1-bromo-3-chloro-2-methylbenzene, a strong base could selectively deprotonate the position ortho to the bromine atom, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Considerations for Stereochemical Control in Dioxolane Formation

The formation of the 1,3-dioxolane ring in the target molecule involves the reaction of a prochiral aldehyde (2-bromo-6-chloro-3-methylbenzaldehyde) with an achiral diol (ethylene glycol). The resulting product, this compound, is achiral as it possesses a plane of symmetry. Therefore, no specific stereochemical control is necessary for the formation of this particular dioxolane.

Forward Synthesis Development and Optimization

Based on the retrosynthetic analysis, a plausible forward synthesis can be designed. The synthesis of the key benzaldehyde (B42025) precursor is the most critical part of the sequence.

Synthesis of Key Precursors Bearing Bromo, Chloro, and Methyl Functionalities on the Phenyl Ring

A practical forward synthesis would likely follow Strategy A, starting from a commercially available substituted aniline to ensure regiochemical control.

Proposed Synthetic Route for 2-Bromo-6-chloro-3-methylbenzaldehyde:

Starting Material: 2-Chloro-3-methylaniline.

Electrophilic Bromination: The aniline is subjected to bromination. The strongly activating amino group will direct the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent chloro and methyl groups, bromination is expected to occur predominantly at the para position relative to the amino group, yielding 4-bromo-2-chloro-3-methylaniline (B2773537).

Diazotization and Formylation: The resulting 4-bromo-2-chloro-3-methylaniline can then be converted to the target aldehyde. This can be achieved through a diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by a reaction that introduces the formyl group. A variation of the Sandmeyer reaction or the Gattermann reaction could be employed for this transformation. An alternative is the conversion of the diazonium salt to a nitrile, which can then be reduced to the aldehyde.

Alternative Synthesis of the Toluene Precursor:

The synthesis of 2-bromo-6-chlorotoluene, a precursor in Strategy B, could be achieved through the Sandmeyer reaction of 2-amino-6-chlorotoluene. Subsequent oxidation of the methyl group, for instance, via benzylic bromination followed by hydrolysis and oxidation, would yield the desired aldehyde. However, controlling the regioselectivity of the initial chlorination of 2-aminotoluene might be challenging.

Reaction Conditions for the Formation of the 1,3-Dioxolane Ring System

The final step in the synthesis is the formation of the 1,3-dioxolane ring. This is a well-established acid-catalyzed acetalization reaction. spegroup.ruprofistend.info

The reaction involves treating the aldehyde, 2-bromo-6-chloro-3-methylbenzaldehyde, with ethylene glycol in the presence of an acid catalyst. To drive the equilibrium towards the product, the water formed during the reaction is typically removed.

Typical Reaction Conditions for Dioxolane Formation

| Parameter | Condition |

| Reactants | 2-Bromo-6-chloro-3-methylbenzaldehyde, Ethylene glycol (often in slight excess) |

| Catalyst | p-Toluenesulfonic acid (p-TSA), Sulfuric acid, or other acidic catalysts. researchgate.net |

| Solvent | Toluene, Benzene, or Dichloromethane |

| Temperature | Reflux |

| Water Removal | Dean-Stark apparatus or use of a dehydrating agent |

Given the steric hindrance around the aldehyde group due to the ortho-bromo and chloro substituents, the reaction might require longer reaction times or a stronger acid catalyst to achieve a high yield. Optimization of the catalyst loading and reaction temperature would be necessary to ensure efficient conversion without promoting side reactions.

Investigation of Catalyst Systems and Reagents for Improved Yield and Selectivity

The formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol is an equilibrium-driven process that necessitates the use of a catalyst, typically an acid, to achieve a reasonable reaction rate. The choice of catalyst is crucial for maximizing yield and ensuring selectivity, primarily by preventing the formation of undesired by-products. Investigations into analogous acetalization reactions have explored a variety of catalyst systems.

Brønsted acids are commonly employed, with p-toluenesulfonic acid (p-TsOH) being a frequent choice due to its effectiveness, solid form for easy handling, and relatively low cost. prepchem.com Other strong acids like sulfuric acid (H₂SO₄) are also effective but can sometimes lead to charring or other side reactions due to their strong dehydrating and oxidizing properties.

Lewis acids present an alternative, offering different reactivity profiles. Catalysts such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can promote the reaction under milder conditions, potentially increasing selectivity for sensitive substrates. The primary goal is to efficiently activate the carbonyl group of the aldehyde towards nucleophilic attack by the diol while minimizing side reactions.

The reaction is also driven to completion by the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. prepchem.com However, reagent choice extends to solid desiccants or other water scavengers to shift the equilibrium towards the product.

Below is a comparative table of potential catalyst systems for the synthesis of this compound, based on data from similar acetalization reactions.

Interactive Data Table: Catalyst Systems for Acetalization

| Catalyst System | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |

| p-Toluenesulfonic acid (p-TsOH) | 1-5 | Toluene | Reflux | Cost-effective, efficient water removal via azeotrope | High temperatures, requires removal of acidic catalyst |

| Sulfuric Acid (H₂SO₄) | 1-2 | Benzene | Reflux | Highly active, inexpensive | Can cause substrate degradation, harsh workup |

| Montmorillonite K-10 | 20% w/w | Dichloromethane | Room Temp. | Mild conditions, reusable solid catalyst | Higher catalyst loading, may require longer reaction times |

| Scandium(III) triflate | 0.1-1 | Acetonitrile (B52724) | Room Temp. | Very high activity, mild conditions, water-tolerant | High cost of catalyst |

Green Chemistry Principles in Synthetic Route Development

The development of a synthetic route for this compound can be significantly enhanced by the application of the Twelve Principles of Green Chemistry. nih.gov

Prevention: The primary goal is to prevent waste generation rather than treating it after it has been created. nih.gov This can be achieved by optimizing the reaction to achieve near-quantitative yield, thus minimizing the amount of unreacted starting materials and by-products.

Atom Economy: The acetalization reaction is inherently atom-economical, as the only theoretical by-product is water. The ideal reaction would incorporate all atoms from the reactants into the final product. greenchemistry-toolkit.org

Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity. For instance, replacing hazardous solvents like benzene with safer alternatives such as cyclopentyl methyl ether (CPME) or performing the reaction under solvent-free conditions would align with this principle.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The acid-catalyzed nature of this synthesis already adheres to this principle. Employing a reusable solid acid catalyst, like a zeolite or ion-exchange resin, would further enhance the greenness of the process by simplifying catalyst recovery and reuse.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov As mentioned, avoiding high-boiling aromatic hydrocarbons for water removal is a key target. Alternative methods, such as using a desiccating agent that can be easily filtered off, could be explored.

Design for Energy Efficiency: Energy requirements should be minimized. nih.gov Conducting the synthesis at ambient temperature, if possible with a highly active catalyst, would reduce energy consumption compared to reactions requiring reflux. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. The direct conversion of the aldehyde to the dioxolane is a good example of avoiding unnecessary steps.

Mechanistic Insights into the Synthetic Pathway

Detailed Reaction Mechanisms for Each Synthetic Step

The formation of this compound from its corresponding aldehyde and ethylene glycol proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism.

Activation of the Carbonyl Group: The reaction initiates with the protonation of the carbonyl oxygen of 2-Bromo-6-chloro-3-methylbenzaldehyde by the acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Hemiacetal Formation: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, often facilitated by the conjugate base of the catalyst (A⁻) or another solvent molecule. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group assists in the departure of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.

Intramolecular Ring Closure: The second hydroxyl group of the ethylene glycol moiety then acts as an intramolecular nucleophile, attacking the electron-deficient carbon of the oxonium ion. This results in the formation of the five-membered dioxolane ring.

Regeneration of the Catalyst: The final step involves the deprotonation of the oxonium ion, yielding the neutral this compound product and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.

Identification and Characterization of Reaction Intermediates

The primary reaction intermediate in this synthetic pathway is the hemiacetal . This species is formed after the initial nucleophilic attack of one of ethylene glycol's hydroxyl groups on the protonated aldehyde. Hemiacetals are often transient and exist in equilibrium with the starting aldehyde and alcohol.

Under the reaction conditions, the hemiacetal is typically not isolated but is rapidly converted to the more stable acetal. Its presence can be inferred from kinetic studies of the reaction. Direct observation and characterization would be challenging but could potentially be achieved using spectroscopic methods under specific conditions, such as:

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: By running the reaction at a very low temperature, the reaction rate can be slowed down significantly, potentially allowing for the accumulation and detection of the hemiacetal intermediate. Specific shifts in ¹H and ¹³C NMR spectra would confirm its structure.

Flow Chemistry: Utilizing a continuous flow reactor could allow for the rapid mixing of reagents and immediate analysis by an in-line analytical technique (like IR or MS), potentially capturing a snapshot of the reaction mixture where the hemiacetal concentration is significant.

Scalability Considerations for Laboratory and Research Production

Scaling up the synthesis of this compound from the benchtop to larger laboratory or research-scale production introduces several challenges that must be addressed to ensure efficiency, safety, and product quality.

Heat Transfer and Temperature Control: Acetalization reactions can be moderately exothermic. On a small scale, heat dissipates easily, but in larger reactors, inefficient heat removal can lead to temperature spikes, potentially causing side reactions or solvent boiling. A jacketed reactor with controlled heating and cooling is essential for maintaining the optimal reaction temperature.

Mass Transfer and Mixing: Efficient mixing is crucial to ensure homogeneity and maintain a consistent reaction rate. As the reactor volume increases, achieving effective mixing becomes more difficult. The choice of impeller design and agitation speed is critical to prevent localized "hot spots" or concentration gradients.

Efficient Water Removal: The removal of the water by-product is critical to drive the reaction to completion. While a Dean-Stark trap is effective in the lab, its efficiency can decrease at larger scales. Alternative or supplementary methods, such as a packed distillation column or the use of molecular sieves in a packed bed, may be necessary for robust and efficient water removal in a scaled-up process.

Reagent Addition Strategy: The order and rate of reagent addition can impact the reaction outcome. For instance, adding the aldehyde to a pre-heated mixture of the solvent, ethylene glycol, and catalyst might be preferable to control the initial reaction rate and exotherm.

Work-up and Product Isolation: Handling large volumes of organic solvents and aqueous solutions during the work-up phase requires appropriate equipment. Phase separation in large funnels or specialized separators can be time-consuming. The purification method, whether distillation, crystallization, or chromatography, must also be scalable to handle larger quantities of crude product efficiently.

Process Safety: The use of flammable solvents like toluene and corrosive acids like H₂SO₄ requires stringent safety protocols at scale. This includes proper ventilation, grounding of equipment to prevent static discharge, and the availability of emergency quench and spill containment systems.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

High-Resolution One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) due to coupling with neighboring protons would allow for the assignment of the protons on the phenyl ring, the methyl group, and the dioxolane ring.

Aromatic Protons: The two protons on the trisubstituted phenyl ring would likely appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Dioxolane Protons: The proton on the carbon bridging the two oxygens (the acetal (B89532) proton) would likely appear as a singlet. The four protons of the ethylene (B1197577) glycol backbone of the dioxolane ring would be expected to show more complex patterns, potentially as multiplets, depending on their magnetic equivalence.

Methyl Protons: The methyl group attached to the phenyl ring would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display a signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (typically δ 120-150 ppm) for the carbons of the phenyl ring. The carbons directly attached to the bromine and chlorine atoms would have their chemical shifts significantly influenced by these halogens.

Dioxolane Carbons: The acetal carbon would appear at a characteristic downfield shift (typically δ 95-105 ppm). The two carbons of the ethylene backbone would be expected in the region of δ 60-70 ppm.

Methyl Carbon: The methyl carbon would give a signal in the upfield region of the spectrum (typically δ 15-25 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-CH₃ | - | 135 - 145 |

| Aromatic C-dioxolane | - | 130 - 140 |

| Acetal CH | 5.5 - 6.5 | 95 - 105 |

| Dioxolane CH₂ | 3.8 - 4.2 | 60 - 70 |

| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |

| Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and deducing the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons on the phenyl ring and within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection of the dioxolane ring and the methyl group to the correct positions on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry and preferred conformation of the molecule, for instance, the orientation of the phenyl ring with respect to the dioxolane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀BrClO₂), HRMS would provide a highly accurate mass measurement, which could be used to confirm the molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of the dioxolane ring or cleavage of the halogen atoms, providing further structural confirmation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic, methyl, and dioxolane groups. The C-O stretching of the acetal group would also give rise to strong, characteristic bands. The region sensitive to aromatic substitution patterns (the "fingerprint region") would provide additional structural information.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-O (acetal) | Stretching | 1200 - 1000 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 600 - 500 |

| Note: These are general ranges for the expected vibrational modes. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if chiral)

The molecule this compound is not inherently chiral as it does not possess a stereocenter and lacks planar or axial chirality. Therefore, it would not exhibit optical activity, and techniques like Electronic Circular Dichroism (ECD) would not be applicable for determining enantiomeric excess, as there are no enantiomers.

Mechanistic Organic Chemistry of the Compound

Reactivity Studies of the Dioxolane Moiety

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), a functional group widely used in organic synthesis to protect aldehydes and ketones. Its reactivity is characterized by stability under basic and neutral conditions and lability under acidic conditions.

The hydrolysis of the dioxolane ring to regenerate the parent aldehyde (2-bromo-6-chloro-3-methylbenzaldehyde) and ethylene (B1197577) glycol is a classic example of an acid-catalyzed reaction. The accepted mechanism proceeds in a stepwise fashion:

Protonation: A rapid, reversible protonation of one of the oxygen atoms of the dioxolane ring by a Brønsted acid (H₃O⁺) occurs.

Ring Opening: The protonated intermediate undergoes rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. The stability of this cation is crucial to the reaction rate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation and Product Formation: Subsequent proton transfers lead to the formation of a hemiacetal intermediate, which then undergoes further acid-catalyzed cleavage to yield the final aldehyde and ethylene glycol.

The kinetics of this hydrolysis are highly dependent on the electronic nature of the substituents on the phenyl ring. Electron-donating groups stabilize the intermediate oxocarbenium ion, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the cation and slow the reaction. For the title compound, the 2-bromo and 6-chloro substituents are electron-withdrawing via induction, while the 3-methyl group is weakly electron-donating. The net effect is a deactivation of the ring towards hydrolysis compared to an unsubstituted benzaldehyde (B42025) acetal.

Systematic studies on substituted benzylidene acetals have quantified these electronic effects, often through Hammett correlations, which plot the logarithm of the reaction rate constant against the substituent constant (σ). Such studies consistently show a negative ρ (rho) value, indicating that the reaction is favored by electron-donating substituents that stabilize a positive charge buildup in the transition state. nih.gov

Table 1: Representative Half-lives for Acid-Catalyzed Hydrolysis of Substituted Benzaldehyde Dioxolanes (Illustrative Data)

| Substituent on Phenyl Ring | Hammett Constant (σ) | Relative Rate Constant (k/k₀) | Estimated Half-life (t₁/₂) at pH 2 |

| 4-Methoxy | -0.27 | 52 | ~2 minutes |

| 4-Methyl | -0.17 | 12 | ~8 minutes |

| Hydrogen (Unsubstituted) | 0.00 | 1 | ~1.5 hours |

| 4-Chloro | +0.23 | 0.08 | ~19 hours |

| 2-Bromo-6-chloro-3-methyl | (Estimated) | < 1 | > 19 hours |

The dioxolane moiety is robust and unreactive towards a wide range of chemical reagents, which is a key attribute for its use as a protecting group. thieme-connect.deorganic-chemistry.org It is generally stable in the presence of bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. This stability allows for chemical modifications to be performed on other parts of the molecule, such as the aryl halide functionalities, without affecting the protected aldehyde group.

Table 2: Stability Profile of the 1,3-Dioxolane Moiety

| Reagent Class | Specific Example | Reactivity of Dioxolane Ring |

| Strong Bases | NaOH, KOtBu | Stable |

| Nucleophiles | NaCN, NaN₃ | Stable |

| Organometallics | CH₃MgBr (Grignard), n-BuLi | Stable |

| Hydride Reductants | LiAlH₄, NaBH₄ | Stable |

| Mild Oxidants | PCC, MnO₂ | Stable |

| Strong Oxidants | KMnO₄ (cold, basic) | Generally Stable |

| Brønsted Acids | HCl (aq), H₂SO₄ | Unstable (Hydrolysis) |

| Lewis Acids | BF₃·OEt₂, TiCl₄ | Unstable (Cleavage) |

Reactivity of the Aryl Halide Functionalities

The presence of both a bromine and a chlorine atom on the aromatic ring introduces the potential for selective functionalization. In many important synthetic reactions, particularly palladium-catalyzed cross-couplings, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. researchgate.netlibretexts.org This difference is primarily attributed to the lower bond dissociation energy of the C-Br bond (approx. 336 kJ/mol) compared to the C-Cl bond (approx. 400 kJ/mol), which facilitates the rate-determining oxidative addition step in the catalytic cycle.

The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective mono-functionalization at the C-2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. nrochemistry.comorganic-chemistry.org By carefully selecting the catalyst, ligands, base, and temperature, it is possible to selectively couple a partner to the C-Br bond while leaving the C-Cl bond intact. More forcing conditions, such as higher temperatures, more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), or longer reaction times, would be required to achieve a second coupling at the C-Cl position. researchgate.net

Table 3: Illustrative Conditions for Selective Suzuki-Miyaura Coupling

| Coupling Position | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| C-Br (Selective) | 1-Bromo-3-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2%) | Na₂CO₃ | Toluene (B28343)/H₂O | 80 | 92 |

| C-Cl (Subsequent) | 3-Chloro-biphenyl | 4-Tolylboronic acid | Pd(OAc)₂/SPhos (3%) | K₃PO₄ | Dioxane | 110 | 85 |

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, selectivity for the C-Br bond is typically observed under standard conditions. The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle, and the oxidative addition step is more facile for the aryl bromide.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Sonogashira coupling exhibits a high degree of selectivity for aryl bromides over aryl chlorides, making it an excellent method for the selective alkynylation of the title compound at the C-2 position. libretexts.org The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > OTf >> Cl. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) at positions ortho and/or para to the leaving group. lumenlearning.comwikipedia.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. lumenlearning.com

The substituents on 2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane (halogens and a methyl group) are not strongly electron-withdrawing. Therefore, the aromatic ring is not sufficiently activated for the SₙAr mechanism to proceed under typical conditions. uomustansiriyah.edu.iq Nucleophilic substitution would require extremely harsh conditions (high temperature and pressure) or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which is outside the scope of a standard SₙAr pathway.

Aryl radicals can be generated from aryl halides through single-electron transfer or homolytic cleavage of the carbon-halogen bond. Given the lower bond strength of the C-Br bond compared to the C-Cl bond, radical formation is expected to occur preferentially at the C-2 position. libretexts.org These reactions can be initiated using various methods, including photochemical processes (photoredox catalysis) or chemical reductants. nih.govoup.com Once formed, the aryl radical can participate in a range of transformations, such as hydrogen atom abstraction (hydrodehalogenation) or addition to multiple bonds. lookchem.com This selectivity offers a potential pathway for transformations that are complementary to the palladium-catalyzed cross-coupling reactions.

Influence of Steric and Electronic Effects from Ortho-Substituents on Reactivity

The reactivity of the this compound molecule is profoundly influenced by the presence of the bromo and chloro substituents at the ortho positions of the phenyl ring. These effects can be dissected into steric and electronic contributions, which collectively modulate the behavior of both the phenyl ring and the dioxolane moiety.

Steric Hindrance:

The bromo and chloro groups, being relatively bulky, create significant steric hindrance around the dioxolane linkage. This "ortho effect" can restrict the rotation of the phenyl ring and influence the conformational preferences of the molecule. The steric congestion imposed by these ortho-substituents can significantly impede the approach of reactants to the acetal carbon of the dioxolane ring. For instance, in acid-catalyzed hydrolysis of the dioxolane, the protonation of one of the oxygen atoms is the initial step, followed by nucleophilic attack of water. The ortho-bromo and -chloro groups can sterically shield the dioxolane ring, thereby slowing down the rate of hydrolysis compared to an unsubstituted or para-substituted analogue.

Furthermore, any reaction involving the benzylic position (the carbon of the dioxolane ring attached to the phenyl group) will be subject to this steric hindrance. Nucleophilic attack at this carbon, for example, would be disfavored due to the bulky ortho-substituents impeding the trajectory of the incoming nucleophile.

Electronic Effects:

Both bromine and chlorine are electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the phenyl ring towards electrophilic aromatic substitution by reducing the electron density of the aromatic system. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the dioxolane substituent are already occupied or sterically hindered.

The inductive withdrawal of electron density by the ortho-halogens also influences the reactivity of the dioxolane ring. The acetal carbon is rendered more electrophilic, which could, in principle, accelerate nucleophilic attack. However, as discussed above, this electronic effect is often overshadowed by the more dominant steric hindrance.

The interplay of these steric and electronic effects is summarized in the following table, which presents a qualitative comparison of the expected reactivity of this compound in a hypothetical nucleophilic substitution reaction at the benzylic carbon, relative to unsubstituted 2-phenyl-1,3-dioxolane (B1584986).

Table 1: Qualitative Comparison of Reactivity

| Compound | Relative Rate of Nucleophilic Substitution | Dominant Effect |

|---|---|---|

| 2-Phenyl-1,3-dioxolane | 1 (Reference) | - |

| This compound | < 1 | Steric Hindrance |

Kinetic and Thermodynamic Parameters for Key Transformations

To quantitatively understand the impact of the ortho-substituents on the reactivity of this compound, it is essential to examine the kinetic and thermodynamic parameters for its key chemical transformations. Due to the lack of specific experimental data for this exact compound, the following discussion and data tables are based on established principles and representative values from analogous systems.

Kinetic Parameters:

A key transformation for this molecule is the acid-catalyzed hydrolysis of the dioxolane ring to yield the corresponding benzaldehyde derivative, 2-bromo-6-chloro-3-methylbenzaldehyde (B3213260), and ethylene glycol. The rate of this reaction is expected to be significantly lower than that of the unsubstituted 2-phenyl-1,3-dioxolane due to the steric hindrance from the ortho-substituents. This is reflected in a higher activation energy (Ea) and a smaller pre-exponential factor (A) in the Arrhenius equation.

The following interactive table provides hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound compared to the unsubstituted analog at 25°C.

Table 2: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

| Compound | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |

|---|---|---|---|

| 2-Phenyl-1,3-dioxolane | 5.0 x 10⁻⁴ | 85 | 2.0 x 10¹² |

| This compound | 1.2 x 10⁻⁶ | 105 | 1.5 x 10¹² |

Thermodynamic Parameters:

The formation of the dioxolane from the corresponding benzaldehyde and ethylene glycol is an equilibrium process. The position of this equilibrium is described by the equilibrium constant (Keq), which is related to the standard Gibbs free energy change (ΔG°) for the reaction. The ortho-substituents can influence the thermodynamics of this reaction. The steric strain in the this compound molecule, caused by the bulky ortho groups, may destabilize the product relative to the starting materials. This would lead to a smaller equilibrium constant compared to the formation of 2-phenyl-1,3-dioxolane.

The following interactive table presents hypothetical thermodynamic data for the formation of the dioxolanes from their respective benzaldehydes and ethylene glycol at 25°C.

Table 3: Hypothetical Thermodynamic Data for Dioxolane Formation

| Reaction | Equilibrium Constant (Keq) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Benzaldehyde + Ethylene Glycol ⇌ 2-Phenyl-1,3-dioxolane + H₂O | 25 | -8.0 | -20 | -40 |

| 2-Bromo-6-chloro-3-methylbenzaldehyde + Ethylene Glycol ⇌ this compound + H₂O | 8 | -5.2 | -15 | -33 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules like 2-(2-bromo-6-chloro-3-methylphenyl)-1,3-dioxolane.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Isomers

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on its potential energy surface. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles. The presence of the dioxolane ring introduces conformational flexibility (e.g., envelope and twist conformations), and the substituted phenyl ring can rotate relative to the dioxolane moiety.

A typical DFT study would utilize a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to model the electronic structure. The calculations would identify the global minimum energy conformation as well as other low-energy conformers. The relative energies of these isomers are crucial for understanding the compound's behavior in different environments.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformation of this compound (Calculated at B3LYP/6-31G(d,p) level) This table is illustrative and represents the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C(phenyl)-Br | 1.91 |

| C(phenyl)-Cl | 1.75 | |

| C(phenyl)-C(dioxolane) | 1.52 | |

| O-C(acetal) | 1.43 | |

| Bond Angles | C-C-Br (phenyl) | 121.5 |

| C-C-Cl (phenyl) | 120.8 | |

| O-C-O (dioxolane) | 105.7 | |

| Dihedral Angle | C(phenyl)-C(phenyl)-C-O | 45.2 |

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Once the molecular geometry is optimized, the same level of theory can be used to predict spectroscopic data. This is a vital step in confirming the structure of a synthesized compound.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts (relative to a standard like tetramethylsilane, TMS) can be compared with experimental spectra for structural verification.

IR Frequencies: The calculation of vibrational frequencies helps in assigning the absorption bands observed in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be attributed to functional groups, such as C-H stretching, C-O-C stretching of the dioxolane ring, or vibrations of the substituted benzene (B151609) ring. Theoretical frequencies are often scaled by an empirical factor to better match experimental values.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich substituted phenyl ring.

LUMO: Represents the ability to accept an electron. The LUMO may be distributed over the aromatic ring and the C-Br and C-Cl bonds, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index, which provide further quantitative insights into the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors This table is illustrative and represents the type of data generated from DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

| Electrophilicity Index (ω) | 2.86 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation would model the movement of the atoms of this compound in a simulated environment (e.g., in a solvent like water or chloroform) at a given temperature and pressure.

These simulations can reveal:

The full range of accessible conformations.

The flexibility of the dioxolane ring and the rotational freedom of the phenyl group.

The time scale of conformational changes.

Interactions with solvent molecules.

This information is crucial for understanding how the molecule behaves in a real-world chemical system, which is rarely static.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) associated with them.

Energy Profiles for Dioxolane Ring Opening/Closing

The dioxolane group is an acetal (B89532), which can act as a protecting group for a carbonyl function. Its primary reaction is acid-catalyzed hydrolysis, which involves the opening of the ring. A computational study of this mechanism would involve:

Modeling Reactants: Building the initial system, including the dioxolane, a hydronium ion (H₃O⁺) as the catalyst, and potentially explicit solvent molecules.

Locating Transition States: Identifying the highest-energy point along the reaction coordinate for key steps, such as the initial protonation of an oxygen atom and the subsequent C-O bond cleavage.

Identifying Intermediates: Characterizing any stable intermediates, such as the oxocarbenium ion formed after the ring opens.

Such a study would provide a detailed, step-by-step understanding of the energetic feasibility and mechanism of the dioxolane ring opening for this specific molecule.

Pathways for Aromatic Functional Group Interconversions

The this compound molecule possesses two halogen atoms on the aromatic ring, which are common handles for functional group interconversions, particularly through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition to palladium(0) catalysts) allows for selective functionalization. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.orgwikipedia.org Due to the higher reactivity of the aryl bromide, it is expected that this compound would selectively react at the C-Br bond with an arylboronic acid in the presence of a palladium catalyst and a base, leaving the C-Cl bond intact. nih.gov This would allow for the synthesis of biaryl compounds. A subsequent, more forcing Suzuki coupling could potentially functionalize the C-Cl bond.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the C-Br bond would be the more reactive site for amination. nih.gov By carefully selecting the catalyst, ligand, and reaction conditions, it would be possible to selectively introduce an amine group at the position of the bromine atom. nih.gov This reaction is widely used in medicinal chemistry to synthesize aryl amines. wikipedia.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst, to form carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org The greater reactivity of the C-Br bond would again favor the selective coupling at this position, leading to the synthesis of substituted alkynes. libretexts.org

Grignard Reagent Formation: The reaction of this compound with magnesium metal would likely lead to the selective formation of a Grignard reagent at the more reactive C-Br bond. wisc.edumnstate.edumasterorganicchemistry.comwalisongo.ac.idmasterorganicchemistry.com The resulting organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce a wide range of functional groups. wisc.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution for simple aryl halides, SNAr can occur if the aromatic ring is sufficiently electron-deficient. pressbooks.publibretexts.orglibretexts.orglumenlearning.comscience.gov The presence of electron-withdrawing groups ortho and para to the leaving group facilitates this reaction. pressbooks.publumenlearning.com In the case of this compound, the electronic effect of the substituents would determine the feasibility of SNAr. Without strong activating groups, this pathway is less likely compared to metal-catalyzed couplings.

Table 1: Plausible Functional Group Interconversions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-(2-Aryl-6-chloro-3-methylphenyl)-1,3-dioxolane |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-(2-Amino-6-chloro-3-methylphenyl)-1,3-dioxolane |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-(2-Alkynyl-6-chloro-3-methylphenyl)-1,3-dioxolane |

| Grignard Reaction | Mg, then electrophile (e.g., CO₂) | 2-(6-Chloro-2-carboxy-3-methylphenyl)-1,3-dioxolane |

Machine Learning Applications in Predicting Compound Properties and Reactivity

In recent years, machine learning (ML) has become a powerful tool in chemistry for predicting molecular properties and reactivity, potentially accelerating the discovery and development of new molecules and reactions. researchgate.netchemrxiv.org For a compound like this compound, where experimental data may be scarce, ML models could provide valuable predictions.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or other properties. wikipedia.org For halogenated aromatic compounds, QSAR models have been developed to predict properties such as toxicity and environmental fate. oup.comnih.gov These models use molecular descriptors, which are numerical representations of the chemical's structure, to predict its properties. For this compound, relevant descriptors could include electronic properties (such as HOMO and LUMO energies), steric parameters, and topological indices.

Predicting Reactivity: Machine learning models can also be trained to predict the outcome and rate of chemical reactions. nih.govrsc.orgmit.edu For instance, a model could be trained on a large dataset of cross-coupling reactions to predict the likelihood of a successful Suzuki, Buchwald-Hartwig, or Sonogashira coupling for this compound under various conditions. nih.gov These models can help in optimizing reaction conditions and in planning synthetic routes. nih.govnih.govresearchgate.netsemanticscholar.org

Property Prediction: ML models can be trained to predict a wide range of physicochemical properties, such as solubility, boiling point, and partition coefficient. taylorfrancis.comchemrxiv.org These predictions are useful in the early stages of drug discovery and materials science. For this compound, an ML model could predict its potential as a building block for pharmaceuticals or organic materials.

The development of accurate ML models relies on the availability of large and diverse datasets. While specific models for this compound may not exist, it can be included in the training set for more general models for halogenated aromatic compounds, thereby improving the predictive power of these models for similar compounds.

Table 2: Potential Machine Learning Applications

| Application | Predicted Property | Relevant Descriptors |

|---|---|---|

| QSAR | Toxicity | Electronic, steric, and topological descriptors |

| Reactivity Prediction | Reaction yield, selectivity | Molecular fingerprints, quantum chemical descriptors |

| Property Prediction | Solubility, boiling point | Molecular weight, polar surface area, logP |

Advanced Analytical Chemistry Development

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are central to the purity assessment and separation of "2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane" from starting materials, by-products, and degradation products. The development of robust chromatographic methods is a critical step in its chemical analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purity determination of non-volatile and thermally labile compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method is often the approach of choice. Optimization of the HPLC method is essential to achieve adequate resolution from potential impurities.

Key parameters that are typically optimized include the stationary phase, mobile phase composition, flow rate, and column temperature. A C18 column is a common starting point for the stationary phase due to its hydrophobicity, which is suitable for retaining the aromatic compound. The mobile phase often consists of a mixture of an aqueous component (like water or a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of all components with good peak shape.

A photodiode array (PDA) or a UV-Vis detector is typically used for detection, with the wavelength set to a value where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 210-280 nm.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Optimized Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of "this compound," GC is a suitable method for its purity assessment and quantification. The choice of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often effective for separating halogenated aromatic compounds.

The oven temperature program is optimized to ensure the separation of the target compound from any volatile impurities. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.

Table 2: Typical GC Method Parameters for Volatility Analysis

| Parameter | Optimized Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | FID |

| Detector Temp. | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

The "this compound" molecule may possess a chiral center, leading to the existence of enantiomers. In such cases, chiral chromatography is necessary to separate and quantify these enantiomers. Both chiral HPLC and chiral GC can be employed for this purpose.

For chiral HPLC, columns with chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol.

For chiral GC, a capillary column coated with a cyclodextrin-based chiral stationary phase can be used to achieve enantiomeric separation. nih.gov The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are crucial for obtaining good resolution between the enantiomers.

Development of Advanced Detection and Quantification Techniques

To achieve higher sensitivity and specificity in the analysis of "this compound," chromatographic techniques are often coupled with advanced detection systems.

The coupling of chromatography with mass spectrometry (MS) provides a powerful tool for the identification and quantification of "this compound" and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds. Following separation on the GC column, the analyte is ionized, typically by electron ionization (EI), which generates a characteristic fragmentation pattern. This mass spectrum serves as a "fingerprint" for the molecule, allowing for its unambiguous identification. The presence of bromine and chlorine atoms will result in a distinct isotopic pattern in the mass spectrum, further aiding in the identification of the target compound and related halogenated impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally labile compounds. The eluent from the HPLC column is introduced into the mass spectrometer through an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, thus confirming the identity of the compound with a high degree of confidence.

Table 3: Mass Spectrometry Parameters for Structural Elucidation

| Technique | Ionization Mode | Mass Analyzer | Key Information Obtained |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Quadrupole | Fragmentation pattern, isotopic signature of Br and Cl |

| LC-MS | Electrospray Ionization (ESI) | Time-of-Flight (TOF) | Accurate mass of the molecular ion, elemental composition |

For the comprehensive analysis of complex mixtures containing "this compound," hyphenated techniques such as HPLC-NMR can be employed. This technique combines the separation power of HPLC with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. The eluent from the HPLC column flows through a special NMR flow cell, allowing for the acquisition of NMR spectra of the separated components in real-time. This can be invaluable for the definitive structural identification of unknown impurities or degradation products without the need for their isolation.

Development of Trace Analysis Methods for Environmental or Material Science Contexts

The detection of minute quantities of chemical compounds in complex matrices, such as environmental samples or advanced materials, presents a significant analytical challenge. The development of trace analysis methods for this compound would necessitate high-sensitivity and high-selectivity techniques.

In an environmental context, the primary concern would be the monitoring of potential contamination in soil, water, or air. In material science, the focus might be on detecting the compound as an impurity or a residual component in a polymer or other advanced material. The general approach to developing such methods would involve several key stages:

Sample Preparation: This is a critical step to isolate the target analyte from the matrix and concentrate it to a level suitable for detection. For environmental samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed. For material science applications, dissolution of the material followed by extraction or direct thermal desorption might be appropriate.

Chromatographic Separation: Given the structural complexity of this compound, chromatographic techniques would be essential for its separation from interfering components in the sample extract. High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be the methods of choice. The selection between these would depend on the compound's volatility and thermal stability.

Detection: A highly sensitive and selective detector is required for trace analysis. For GC, an electron capture detector (ECD), which is sensitive to halogenated compounds, or a mass spectrometer (MS) would be suitable. For HPLC, a diode-array detector (DAD) or, more likely, a mass spectrometer (MS) would be used for its high sensitivity and ability to provide structural information for confirmation.

Table 1: Hypothetical Parameters for a Trace Analysis Method

| Parameter | Method | Details |

|---|---|---|

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column with a non-polar stationary phase |

| Sample Preparation | Solid-Phase Extraction (SPE) | C18 sorbent for aqueous samples |

| Injection Volume | 1 µL | Splitless injection mode |

| Carrier Gas | Helium | Constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 80°C, ramp to 280°C at 10°C/min | For optimal separation |

| MS Detection | Selected Ion Monitoring (SIM) | Monitoring characteristic fragment ions for high selectivity |

Quality Control and Validation of Analytical Procedures

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. researchgate.net This is a mandatory requirement for quality control and for ensuring the reliability of analytical data. gavinpublishers.com The validation process involves evaluating several key performance characteristics, as outlined by international guidelines. edqm.eu

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com For a chromatographic method, this would be demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. edqm.eu

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gavinpublishers.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). edqm.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the analyte's retention time |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

| Robustness | No significant impact on results from minor variations |

Exploration of Chemical Reactivity and Derivatization

Utilization as a Versatile Synthetic Building Block in Multistep Synthesis

The structure of 2-(2-bromo-6-chloro-3-methylphenyl)-1,3-dioxolane makes it a valuable precursor in multistep synthetic sequences. The dioxolane group serves as a protecting group for a benzaldehyde (B42025) functionality. This protection is crucial in scenarios where the aldehyde would be incompatible with reagents intended to react with the aryl halide positions. Once the desired modifications on the aromatic ring are achieved, the dioxolane can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in a myriad of subsequent reactions such as Wittig reactions, reductive aminations, or oxidations to a carboxylic acid.

This strategy allows for a modular approach to the synthesis of complex substituted benzaldehydes and their derivatives, which are important pharmacophores in medicinal chemistry and key components in materials science. The presence of two different halogen atoms offers the potential for sequential and regioselective cross-coupling reactions, further enhancing its utility as a versatile building block.

Derivatization at the Dioxolane Moiety for New Functional Groups

While primarily employed as a protecting group, the 1,3-dioxolane (B20135) ring itself can be a site for chemical modification, although this is less common. Reactions involving the dioxolane moiety of similar structures can, under specific conditions, lead to the introduction of new functional groups. For instance, radical-mediated reactions could potentially lead to functionalization at the C4 or C5 positions of the dioxolane ring. Furthermore, ring-opening reactions of the dioxolane under specific catalytic conditions could yield functionalized ethylene (B1197577) glycol ethers, thereby transforming the protecting group into a new functional handle for further synthetic elaborations.

Selective Functionalization of the Aryl Halide Bonds

A key feature of this compound is the presence of two distinct aryl halide bonds: a carbon-bromine bond and a carbon-chlorine bond. The difference in the bond dissociation energies and reactivity profiles of these two halogens allows for selective functionalization, a cornerstone of modern synthetic strategy.

Regioselective Transformations of Bromine vs. Chlorine

In transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This differential reactivity can be exploited to achieve highly regioselective transformations. For instance, in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, the reaction conditions can be tuned to favor the oxidative addition of the palladium catalyst to the C-Br bond, leaving the C-Cl bond intact. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring.

| Reaction Type | Catalyst/Ligand System | Typical Reactant | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid | Biaryl derivative |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine | Terminal alkyne | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Buchwald ligand / Base | Amine | N-Aryl derivative |

| Heck Coupling | Pd(OAc)₂ / Ligand / Base | Alkene | Arylalkene derivative |

Following the selective functionalization at the bromide position, the less reactive chloride at the 6-position can then be targeted for a second, distinct cross-coupling reaction under more forcing conditions (e.g., using a more electron-rich ligand, a different palladium precursor, or higher temperatures). This sequential cross-coupling strategy provides a powerful tool for the synthesis of highly substituted and complex aromatic compounds from a single, readily accessible starting material.

Exploration of New Chemical Transformations Promoted by the Compound's Structure

The unique substitution pattern of this compound may also enable novel chemical transformations. The steric hindrance imposed by the ortho-bromo and ortho-chloro substituents, along with the methyl group, can influence the conformation of the molecule and the accessibility of the reactive sites. This steric crowding could be exploited to achieve unique selectivity in certain reactions.

For example, in directed ortho-metalation (DoM) chemistry, while the dioxolane could potentially act as a directing group, the presence of the ortho-halogens might lead to halogen-dance rearrangements or other unexpected reactivity pathways upon treatment with strong bases like organolithium reagents. Investigating these potential transformations could lead to the discovery of new synthetic methodologies for the preparation of intricately substituted aromatic systems. The interplay of the electronic effects of the halogens and the methyl group with the steric environment could also be harnessed in the development of novel catalytic cycles where the compound itself or its derivatives act as ligands or substrates with unique reactivity profiles.

Potential Research Applications in Chemistry Non Clinical Focus

Role as a Ligand or Precursor in Organometallic Chemistry and Catalysis

The substituted phenyl ring in the molecule, with its bromo and chloro substituents, presents reactive sites that are often exploited in organometallic chemistry. Halogenated aryl compounds are common precursors for the formation of Grignard reagents or for use in cross-coupling reactions (like Suzuki, Stille, or Heck reactions) to form new carbon-carbon bonds. The presence of both bromine and chlorine offers the potential for selective reactivity.

Design of Novel Catalyst Systems Utilizing the Dioxolane or Substituted Aryl Group

Theoretically, the aryl portion of the molecule could be used to synthesize novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands after further functionalization. These ligands could then be coordinated to transition metals (e.g., palladium, rhodium, iridium) to create new catalyst systems. The steric and electronic properties of the 2-chloro-3-methylphenyl group would influence the catalytic activity and selectivity of such a complex. The dioxolane group, typically used as a protecting group for the aldehyde functional group it is derived from, could also potentially play a role in modulating the catalyst's properties or could be removed to reveal a reactive aldehyde for further transformations.

Investigation of its Role in Asymmetric Catalysis

For this compound to be directly involved in asymmetric catalysis, a chiral center would typically be required. As it is an achiral molecule, its primary role would likely be as a precursor to a chiral ligand or catalyst. For instance, chiral auxiliaries could be introduced, or the dioxolane ring itself could be replaced with a chiral variant. However, no such research involving this specific compound has been reported.

Application as an Intermediate in the Synthesis of Complex Organic Molecules

The most straightforward and common application for a molecule like 2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane is as an intermediate in multi-step organic synthesis. The dioxolane serves as a stable protecting group for a benzaldehyde (B42025). This allows for chemical modifications on the aromatic ring, such as metal-halogen exchange or cross-coupling reactions at the bromo or chloro positions, without interference from a reactive aldehyde group. Once the desired modifications are complete, the dioxolane can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde for subsequent reactions.

Potential in Materials Science Research

Precursor for Advanced Polymeric Materials or Organic Frameworks

Through reactions like palladium-catalyzed cross-coupling, the bromo and chloro substituents could be used to link these molecules together, forming polymers or more structured materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The specific substitution pattern would dictate the geometry and properties of the resulting material. The aldehyde, once deprotected, could also participate in polymerization reactions.

Use as a Chemical Probe in Mechanistic Studies of Reactions

One of the primary reactions involving this compound is its use as a protected form of 2-bromo-6-chloro-3-methylbenzaldehyde (B3213260). The formation and cleavage of the dioxolane ring can be sensitive to reaction conditions, and studying the kinetics of these processes can provide insight into the mechanism of acetalization and deacetalization reactions.

Furthermore, the presence of two different halogen atoms (bromine and chlorine) on the aromatic ring offers a unique handle for studying reactions that involve transformations at these positions, such as cross-coupling reactions or nucleophilic aromatic substitutions. The differential reactivity of the C-Br and C-Cl bonds can be exploited to understand the selectivity and mechanism of such reactions.

Detailed Research Findings

Currently, there is a lack of published research that explicitly employs this compound as a chemical probe for mechanistic studies. Its documented role is primarily as a synthetic intermediate in the preparation of therapeutic agents. However, based on its structure, we can hypothesize its potential application in several areas of mechanistic investigation.

For instance, in a hypothetical study of a Suzuki cross-coupling reaction, the relative rates of reaction at the C-Br versus the C-Cl bond could be monitored. This would provide valuable data on the oxidative addition step, which is often the rate-determining step in such catalytic cycles. By systematically varying the palladium catalyst, ligands, and reaction conditions, a detailed picture of the factors governing the selectivity of the reaction could be constructed.

The following interactive table outlines a hypothetical experimental design for such a study:

| Experiment ID | Catalyst | Ligand | Base | Temperature (°C) | C-Br:C-Cl Coupling Ratio |

| 1 | Pd(OAc)2 | SPhos | K3PO4 | 80 | 95:5 |

| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | 100 | 98:2 |

| 3 | Pd(PPh3)4 | PPh3 | K2CO3 | 120 | 85:15 |

This data is hypothetical and for illustrative purposes only.

In another potential application, the dioxolane group could serve as a steric probe. The size of the dioxolane can influence the approach of reagents to the ortho-substituents (bromo and chloro groups). By comparing the reactivity of this compound with its corresponding aldehyde, one could dissect the steric and electronic effects on the reaction mechanism.

The following table summarizes the structural features of this compound and their potential applications in mechanistic studies:

| Structural Feature | Potential Application in Mechanistic Studies |

| Dioxolane Ring | Probing steric effects; studying mechanisms of protection/deprotection. |

| Bromo Substituent | Site for selective cross-coupling; kinetic isotope effect studies with 79Br/81Br. |

| Chloro Substituent | Comparing reactivity with the bromo substituent to study reaction selectivity. |

| Methyl Group | Electronic and steric influence on the reactivity of the aromatic ring. |

While the use of this compound as a chemical probe is yet to be explored experimentally, its unique structure presents a promising platform for future investigations into the mechanisms of a variety of organic reactions.

Summary of Academic Contributions, Future Research Directions, and Challenges

Synthesis of 2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane: A Comprehensive Overview

The synthesis of This compound is a multi-step process that hinges on the initial formation of its precursor, 2-Bromo-6-chloro-3-methylbenzaldehyde (B3213260) . The construction of this ortho-dihalo-substituted benzaldehyde (B42025) is a significant chemical challenge due to the steric hindrance and the need for regioselective functionalization.